Enhanced Acidity vs. Non-Chlorinated Analog: pKa Comparison
The target compound exhibits a predicted pKa of 2.51±0.10 , which is more than one log unit more acidic than the non-chlorinated analog 6-methylpyrimidine-4-carboxylic acid (predicted pKa ~3.58 [1]). This significant difference in acid strength is directly attributed to the electron-withdrawing inductive effect of the 2-chloro substituent .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.51 ± 0.10 (predicted) |
| Comparator Or Baseline | 6-methylpyrimidine-4-carboxylic acid; pKa ~3.58 (predicted) |
| Quantified Difference | ΔpKa ≈ 1.07 (target compound is ~10x more acidic) |
| Conditions | Predicted values; no specific experimental conditions noted in source |
Why This Matters
A lower pKa implies the compound is predominantly deprotonated and negatively charged at physiological pH, which is a critical determinant for solubility, membrane permeability, and binding interactions with biological targets.
- [1] Chembase. 6-methylpyrimidine-4-carboxylic acid. Molecule 277663. View Source
